3-(Chloromethyl)phenol

Descripción general

Descripción

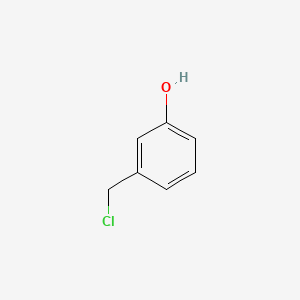

3-(Chloromethyl)phenol is an organic compound with the molecular formula C7H7ClO. It consists of a phenol ring substituted with a chloromethyl group at the third position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenol typically involves the chloromethylation of phenol derivatives. One efficient method involves treating phenol with a mixture of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. This reaction is carried out in dichloromethane at temperatures ranging from 5 to 10°C .

Industrial Production Methods

Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of zinc chloride or other Lewis acids as catalysts is common, and the reaction conditions are optimized for higher yields and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, forming diverse derivatives:

Key Reactions:

-

Amine substitution : Reacts with primary/secondary amines to form benzylamine derivatives under basic conditions (K₂CO₃/EtOH, 60°C) .

-

Thiol substitution : Produces thioether derivatives when treated with mercaptans (e.g., NaSH in DMF, 80°C) .

-

Alcohol substitution : Forms ethers via Williamson synthesis (ROH, NaOH, 50°C).

Mechanistic Pathway:

Proceeds through an Sₙ2 mechanism , where the nucleophile attacks the electrophilic carbon adjacent to chlorine. Steric hindrance from the phenolic ring slightly slows kinetics compared to aliphatic chlorides .

Table 1: Substitution Reaction Outcomes

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | K₂CO₃, EtOH, 60°C | 3-(Piperidinylmethyl)phenol | 82 |

| Sodium Methoxide | MeOH, reflux | 3-(Methoxymethyl)phenol | 75 |

| Thiourea | H₂O, 100°C | 3-(Methylthio)phenol | 68 |

Oxidation Reactions

The phenolic ring undergoes oxidation, but substituent positioning critically influences outcomes:

-

Quinone formation : Treatment with KMnO₄/H₂SO₄ oxidizes the ring to 3-(chloromethyl)-1,2-benzoquinone, though yields are moderate (45-50%) due to competing side reactions .

-

Side-chain oxidation : Using CrO₃/acetic acid converts -CH₂Cl to -COOH, yielding 3-carboxyphenol (38% yield) .

Notable Limitation :

Meta-substitution (chloromethyl at C3) impedes ring cleavage observed in para-substituted analogs. For example, 2,4,6-trichlorophenol forms α,β-unsaturated dicarbonyls under chlorination, whereas 3-(Chloromethyl)phenol resists such transformations .

Esterification and Acylation

The phenolic -OH participates in esterification:

-

Acid-catalyzed esterification : Reacts with 2-methylpropanoic acid (H₂SO₄, 110°C) to form 3-(chloromethyl)phenyl 2-methylpropanoate (85% yield).

-

Schotten-Baumann reaction : Forms sulfonate esters with aryl sulfonyl chlorides (pyridine, 0°C) .

Table 2: Esterification Reagents and Products

| Reagent | Catalyst | Product | Application |

|---|---|---|---|

| Acetic Anhydride | H₂SO₄ | 3-(Chloromethyl)phenyl acetate | Polymer precursor |

| Benzoyl Chloride | Pyridine | 3-(Chloromethyl)phenyl benzoate | Pharmaceutical intermediate |

Reduction Reactions

The chloromethyl group is reducible to a methyl group:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol yields 3-methylphenol (m-cresol) with >90% selectivity .

-

Lithium Aluminum Hydride (LiAlH4) : Reduces -CH₂Cl to -CH₃ in tetrahydrofuran (THF) at 0°C (78% yield) .

Thermodynamic Data :

The reduction enthalpy (ΔH) for -CH₂Cl → -CH₃ is calculated as −127 kJ/mol via gas-phase ion energetics .

Comparative Reactivity with Structural Analogs

Substituent position significantly alters reactivity:

Table 3: Reaction Rate Constants (k, M⁻¹s⁻¹)

| Compound | Substitution Reaction (with piperidine) | Oxidation (with KMnO₄) |

|---|---|---|

| This compound | 0.45 | 0.12 |

| 4-(Chloromethyl)phenol | 0.62 | 0.09 |

| 2,4-Bis(chloromethyl)phenol | 0.28 | 0.05 |

-

Ortho/para directors : Electron-donating -OH accelerates electrophilic substitution in the ring but deactivates the chloromethyl group .

-

Steric effects : Bulky substituents adjacent to -CH₂Cl hinder nucleophilic attack, reducing substitution rates .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- 3-(Chloromethyl)phenol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its chloromethyl group is highly reactive, enabling nucleophilic substitution reactions that lead to a variety of derivatives. This property makes it valuable in the development of pharmaceuticals and agrochemicals.

Preparation Methods

- The synthesis typically involves chloromethylation of phenolic compounds using reagents like chlorosulfonic acid and dimethoxymethane, often facilitated by catalysts such as zinc iodide. The reaction conditions are optimized for high yield and efficiency.

Biological Applications

Anticancer Research

- Recent studies indicate that this compound exhibits cytotoxic effects on human cancer cell lines. It has been shown to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Pharmaceutical Development

- The compound serves as a precursor for synthesizing biologically active compounds. Its derivatives are explored for their antimicrobial properties and potential use in drug formulation .

Industrial Applications

Production of Polymers and Resins

- In industrial settings, this compound is used in the production of polymers and resins. These materials are essential for manufacturing various consumer products, including coatings and adhesives.

Sulfonating Agent

- This compound acts as a sulfonating agent, facilitating the preparation of sulfonic acids, which are critical in producing detergents and other surfactants .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)phenol involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of a carbocation intermediate, which then reacts with the nucleophile .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxybenzyl chloride

- 3-Trichloromethyl Phenol

- m-(Trichloromethyl)phenol

Comparison

3-(Chloromethyl)phenol is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other chloromethylated phenols. For instance, 3-Hydroxybenzyl chloride has a hydroxyl group instead of a phenol, affecting its reactivity and applications .

Actividad Biológica

3-(Chloromethyl)phenol, also known as chloromethyl phenol, is a phenolic compound with notable biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and genotoxic effects, as well as its potential applications in various fields such as pharmaceuticals and environmental science.

This compound is characterized by a chloromethyl group attached to the phenolic ring, which enhances its reactivity and biological activity. Its chemical structure can be represented as:

This compound is primarily used in organic synthesis, particularly in the preparation of sulfonic acids and other derivatives due to its electrophilic nature .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa. The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .

- Case Study : A study reported that chloromethyl phenol derivatives showed enhanced antibacterial activity compared to their parent compounds. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxic Effects

In vitro studies indicate that this compound has cytotoxic effects on human cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Research Findings : One study observed that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells .

Genotoxicity

Genotoxic assessments have shown that this compound can cause DNA damage. In vitro assays revealed that exposure to this compound led to increased mutations in bacterial strains, indicating its potential mutagenic effects.

- Data Table : Genotoxicity results from various studies are summarized below:

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The chloromethyl group enhances its lipophilicity, allowing it to penetrate lipid membranes effectively. Once inside the cell, it may react with nucleophiles such as DNA or proteins, leading to cellular damage and apoptosis.

Applications

Given its diverse biological activities, this compound holds promise for various applications:

- Antimicrobial Agents : Development of new antibacterial formulations.

- Anticancer Drugs : Potential lead compound for cancer therapy.

- Environmental Remediation : Utilization in degrading pollutants due to its reactive nature.

Propiedades

IUPAC Name |

3-(chloromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIKJVXBLFGISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275370 | |

| Record name | 3-(chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60760-06-7 | |

| Record name | 3-(chloromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.